molecular formula C8H17NO B1381929 (2,6-Dimethyloxan-4-yl)methanamine CAS No. 1555719-81-7

(2,6-Dimethyloxan-4-yl)methanamine

Cat. No. B1381929
M. Wt: 143.23 g/mol
InChI Key: PXKYQRMDUIMEAZ-UHFFFAOYSA-N
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Description

“(2,6-Dimethyloxan-4-yl)methanamine” is a chemical compound with the CAS Number: 1555719-81-7 . It has a molecular weight of 143.23 and its IUPAC name is (2,6-dimethyltetrahydro-2H-pyran-4-yl)methanamine . The compound is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for “(2,6-Dimethyloxan-4-yl)methanamine” is 1S/C8H17NO/c1-6-3-8(5-9)4-7(2)10-6/h6-8H,3-5,9H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(2,6-Dimethyloxan-4-yl)methanamine” is a liquid at room temperature . It has a molecular weight of 143.23 .

Scientific Research Applications

Chemical Interactions and Reactivity

The compound's versatility is further shown in its participation in various chemical reactions, providing insights into its reactivity and potential applications in chemical synthesis:

Safety And Hazards

The safety information for “(2,6-Dimethyloxan-4-yl)methanamine” indicates that it has GHS05 and GHS07 pictograms . The signal word for this compound is "Danger" . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

(2,6-dimethyloxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-6-3-8(5-9)4-7(2)10-6/h6-8H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKYQRMDUIMEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dimethyloxan-4-yl)methanamine

CAS RN

1555719-81-7
Record name (2,6-dimethyloxan-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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